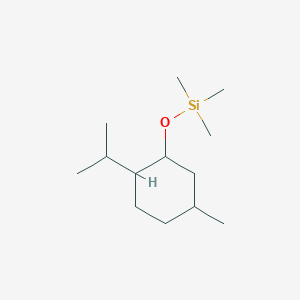
Menthol, TMS derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthol, TMS derivative is a chemical compound with the molecular formula C13H28OSi and a molecular weight of 228.45 g/mol. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a p-menth-3-yloxy group attached to a trimethylsilane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Menthol, TMS derivative typically involves the reaction of p-menth-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Menthol, TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Synthesis and Properties
The synthesis of Menthol, TMS derivative typically involves the reaction of p-menth-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. This reaction yields a silyl ether intermediate that is purified to obtain the final product. The compound's unique structure includes a p-menth-3-yloxy group attached to a trimethylsilane moiety, which contributes to its reactivity and utility in various applications.
Chemistry
This compound is utilized as a reagent in organic synthesis, particularly for forming carbon-silicon bonds. Its ability to create stable silicon-oxygen bonds enables it to interact with various substrates, facilitating desired chemical transformations.
Biology
In biological research, this compound is employed to modify biomolecules for biochemical assays. It has been investigated for its potential roles in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine
Menthol derivatives have shown promise in medicinal applications, particularly as analgesics. Studies indicate that menthol can modulate voltage-gated sodium channels (VGSCs), leading to pain relief through state-selective blockade mechanisms . For instance, menthol has been shown to inhibit spontaneous synaptic transmission and decrease neuronal excitability in cultured dorsal horn neurons, suggesting its potential use in treating inflammatory pain .
Antimicrobial Properties
Recent studies have explored the antitubercular properties of ciprofloxacin derivatives conjugated with menthol and thymol moieties. Sixteen derivatives were synthesized and tested for their minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimicrobial activity, highlighting the potential of menthol derivatives in developing new therapeutic agents .
Cytotoxicity Studies
Research involving the cytotoxicity of menthol derivatives revealed that several compounds were cytotoxic against various cell lines. For example, derivatives with specific linkers demonstrated varying degrees of cytotoxicity, suggesting their potential use in cancer therapy . The study identified compounds with promising potency for further testing in preclinical models.
Data Tables
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ciprofloxacin-Menthol 1 | 8 | Effective |
| Ciprofloxacin-Menthol 2 | 16 | Moderate |
| Ciprofloxacin-Menthol 3 | 4 | Highly effective |
Mécanisme D'action
The mechanism by which Menthol, TMS derivative exerts its effects involves the formation of stable silicon-oxygen bonds. The compound interacts with various molecular targets, including organic and inorganic substrates, through its reactive silane group. This interaction facilitates the formation of covalent bonds, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent with similar reactivity.
Trimethylsilyl ether: Another silane compound used in organic synthesis.
Propargyloxytrimethylsilane: A related compound with a propargyloxy group instead of a p-menth-3-yloxy group.
Uniqueness
Menthol, TMS derivative is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the p-menth-3-yloxy group enhances its utility in specific applications, such as the modification of biomolecules and the synthesis of complex organic compounds .
Propriétés
Numéro CAS |
18419-38-0 |
|---|---|
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
Clé InChI |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















